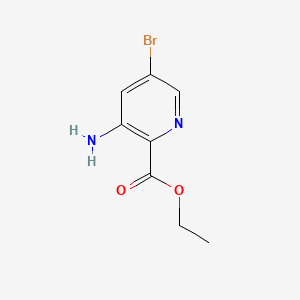

Ethyl 3-amino-5-bromopyridine-2-carboxylate

Description

Ethyl 3-amino-5-bromopyridine-2-carboxylate (CAS: 1334405-60-5, molecular formula: C₈H₉BrN₂O₂) is a pyridine derivative featuring a bromine atom at position 5, an amino group at position 3, and an ethyl ester moiety at position 2 of the pyridine ring . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive functional groups. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino and ester groups offer sites for further functionalization .

Commercial availability varies: CymitQuimica lists it as discontinued, while Combi-Blocks offers it at 95% purity (QA-1359) . Its molecular weight is 259.1 g/mol, and its structure balances lipophilicity (from the ethyl ester) with polar reactivity (from the amino group), making it suitable for drug discovery intermediates .

Properties

IUPAC Name |

ethyl 3-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHSJGGTDIORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695415 | |

| Record name | Ethyl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-60-5 | |

| Record name | Ethyl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-bromopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-amino-2-pyridinecarboxylate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 3-amino-5-bromopyridine-2-carboxylate serves as an important intermediate in the synthesis of several therapeutic agents.

Key Applications:

- Synthesis of Venetoclax (ABT-199) : This compound is utilized in the preparation of intermediates for venetoclax, a drug approved for treating chronic lymphocytic leukemia. The synthesis involves multiple steps where this compound acts as a precursor for forming more complex structures .

- Development of Anticancer Agents : Research indicates that derivatives of this compound exhibit anti-proliferative activity against various cancer cell lines, including colorectal and breast cancer cells. The structure-activity relationship (SAR) studies highlight how modifications to the bromopyridine scaffold can enhance biological activity .

The compound has been evaluated for its biological properties, particularly its anti-cancer potential.

Case Study: Anti-Proliferative Activity

A study conducted on a series of pyridine derivatives demonstrated that compounds containing the this compound moiety showed significant inhibition of cell growth in HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The most potent analogs exhibited IC50 values below 200 nM, indicating strong anti-cancer activity .

Synthetic Methodologies

The compound's utility extends to various synthetic methodologies, including:

Table: Synthetic Routes Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Formation of ABT-199 Intermediates | Utilizes this compound in multi-step reactions to synthesize venetoclax intermediates | >80 |

| Suzuki-Miyaura Coupling | Acts as a coupling partner in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation | Variable |

| Nucleophilic Substitution | Can undergo nucleophilic substitution reactions to introduce various functional groups | Up to 90 |

These methodologies demonstrate the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-amino-5-bromopyridine-2-carboxylate belongs to a broader class of substituted pyridine carboxylates. Below is a detailed comparison with structurally related compounds, emphasizing substituent positions, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Findings

Regiochemical Effects :

- Substituent positions significantly influence reactivity. For example, bromine at position 5 (target compound) vs. 3 (PY-1632) alters electronic density, directing cross-coupling reactions to different sites .

- Nicotinate derivatives (e.g., SS-7847, CA-4105) feature carboxylate groups at position 3, reducing steric hindrance compared to picolinate isomers .

Ester Group Impact: Methyl esters (e.g., MSE PRO’s analog) exhibit lower molecular weight and higher melting points but reduced solubility in nonpolar solvents compared to ethyl esters .

Functional Group Modifications :

- Acrylate derivatives (e.g., QC-7481) introduce conjugated double bonds, enhancing reactivity in cycloaddition or polymerization reactions .

- The free carboxylic acid () is more water-soluble but requires activation (e.g., to acyl chlorides) for further coupling .

Commercial Availability: this compound’s discontinued status (CymitQuimica) contrasts with analogs like PY-1632 and CA-4105, which remain available at ≥97% purity, suggesting higher demand for specific substitution patterns .

Biological Activity

Ethyl 3-amino-5-bromopyridine-2-carboxylate (C8H9BrN2O2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both amino and bromine functional groups, which may influence its interactions with biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, primarily involving the bromination of ethyl 3-amino-2-pyridinecarboxylate. The synthesis typically employs bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring.

The biological activity of this compound is attributed to its ability to modulate the activity of specific biological targets. The amino group can participate in hydrogen bonding while the bromine atom may engage in halogen bonding, enhancing the compound's binding affinity and specificity towards various receptors and enzymes. These interactions are crucial for its potential therapeutic applications .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 mg/mL to 1 mg/mL, indicating promising antibacterial properties compared to standard drugs like streptomycin .

Antitumor Activity

There is growing interest in the role of this compound as a potential inhibitor in cancer therapies. Compounds derived from similar structures have demonstrated inhibition of key signaling pathways involved in tumor growth, particularly the PI3K/Akt/mTOR pathway. In vitro assays have shown that these compounds can effectively inhibit Akt phosphorylation in cancer cell lines, suggesting a mechanism for their antitumor effects .

Case Study 1: Inhibition of PI3K/Akt Pathway

A study highlighted the synthesis of derivatives based on this compound that exhibited potent inhibition of class I PI3K isoforms with IC50 values ranging from 52 nM to 262 nM. These compounds were tested in cellular models expressing constitutively active PI3K and showed significant inhibition of Akt phosphorylation, which is crucial for tumor survival and proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The study reported that several derivatives displayed excellent activity against Pseudomonas aeruginosa and E. coli, with MIC values as low as 0.3 µM. This underscores the potential application of these compounds in developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) | Notable Features |

|---|---|---|---|

| This compound | E. coli: 0.25 mg/mL | PI3K α: 52 nM | Contains both amino and bromine groups |

| Ethyl 3-amino-2-pyridinecarboxylate | Moderate | Not reported | Lacks bromine at the 5-position |

| 3-Amino-5-bromopyridine | High | Not reported | Lacks ethyl ester group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.